molecular formula C24H27NO5 B2699057 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid CAS No. 1987403-13-3

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid

Cat. No.: B2699057
CAS No.: 1987403-13-3
M. Wt: 409.482
InChI Key: PMNQQGTVQSPFOM-UHFFFAOYSA-N
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Description

“1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C24H27NO5 . It has a molecular weight of 409.48 . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H27NO5/c1-29-15-12-24(22(26)27)10-13-25(14-11-24)23(28)30-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21H,10-16H2,1H3,(H,26,27) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.

Scientific Research Applications

Protecting Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to your compound of interest, serves as a protective group for hydroxy-groups in organic synthesis. It's particularly useful in peptide synthesis for protecting amino acids during the assembly of peptide chains, where it offers the advantage of being removed under mild base conditions without affecting other sensitive functional groups in the molecule (C. Gioeli & J. Chattopadhyaya, 1982).

Synthesis of Oligomers and Polymers

Research demonstrates the utility of Fmoc-protected sugar amino acids derived from analogues of neuraminic acids for the solid-phase synthesis of oligomers. These oligomers, which can vary in length, are synthesized efficiently using the solid-phase method, showcasing the adaptability of fluorenylmethoxycarbonyl-protected compounds in creating complex molecular architectures (Travis Q. Gregar & J. Gervay-Hague, 2004).

Luminescence and Charge-Transfer Adducts

Compounds derived from 9H-fluorene-9-carbodithioic acid have been studied for their application in synthesizing gold complexes, which exhibit photoluminescence. These gold(I) compounds, featuring the fluoren-9-ylidene)methanedithiolato ligand, present potential for use in materials science, particularly in the development of luminescent materials (J. Vicente et al., 2004).

Enzyme-Activated Surfactants for Nanotube Dispersion

N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been explored as surfactants for carbon nanotubes (CNTs). These compounds facilitate the homogeneous aqueous dispersion of CNTs, which can be activated on-demand under physiological conditions, highlighting their potential in nanotechnology and biomedical applications (B. Cousins et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-29-15-12-24(22(26)27)10-13-25(14-11-24)23(28)30-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21H,10-16H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNQQGTVQSPFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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